molecular formula C16H14F3NO4S B1351049 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid CAS No. 250714-63-7

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid

Cat. No.: B1351049
CAS No.: 250714-63-7
M. Wt: 373.3 g/mol
InChI Key: JFDJLMGVJXHLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The compound’s molecular formula is C₁₆H₁₄F₃NO₄S , with a molecular weight of 373.35 g/mol .

Element Count
Carbon (C) 16
Hydrogen (H) 14
Fluorine (F) 3
Nitrogen (N) 1
Oxygen (O) 4
Sulfur (S) 1

Structural Isomerism

The compound exhibits two key forms of isomerism:

  • Stereoisomerism :
    • The second carbon of the propanoic acid backbone is a chiral center , leading to two enantiomers (D and L configurations).
    • Commercial products often specify the DL (racemic) form.
  • Positional Isomerism :
    • The trifluoromethyl (-CF₃) group is fixed at the meta position (3rd carbon) of the phenyl ring attached to the sulfonyl group.
    • Theoretical isomers could arise if the -CF₃ group occupies the ortho (2nd) or para (4th) positions, but these are not reported for this compound.

Structural Representation :

                  O=S=O  
                    |  
CF₃-C₆H₄-SO₂-NH-CH(CH₂-C₆H₅)-COOH  

Key Functional Groups:

  • Sulfonamide (-SO₂NH-): Confers rigidity and hydrogen-bonding capacity.
  • Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability.
  • Carboxylic Acid (-COOH): Provides acidity (pKa ≈ 3.18) and metal-binding potential.

Properties

IUPAC Name

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJLMGVJXHLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380081
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-63-7
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 250714-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically follows a multi-step organic synthesis approach involving:

  • Protection of the amino acid functional groups if necessary
  • Formation of the sulfonamide bond by reaction of an amino acid derivative with a sulfonyl chloride bearing the trifluoromethylphenyl group
  • Deprotection and purification steps to yield the final compound in optically pure or racemic form

This approach leverages well-established sulfonamide synthesis chemistry combined with amino acid manipulation.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Starting Material Preparation Use of DL- or L-phenylalanine or its ester derivatives Phenylalanine provides the amino acid backbone
2 Sulfonyl Chloride Preparation Synthesis or procurement of 3-(trifluoromethyl)benzenesulfonyl chloride Commercially available or prepared via chlorosulfonation of 3-(trifluoromethyl)benzene
3 Sulfonamide Formation Reaction of phenylalanine amino group with 3-(trifluoromethyl)benzenesulfonyl chloride in presence of base (e.g., triethylamine) Typically performed in anhydrous organic solvents like dichloromethane or THF at low temperature to control reaction
4 Hydrolysis/Deprotection If ester derivatives were used, hydrolysis under acidic or basic conditions to yield free acid Ensures the final product is the free amino acid form
5 Purification Crystallization, chromatography (e.g., reverse-phase HPLC) To obtain high purity and desired stereochemistry

Detailed Reaction Conditions and Yields

  • Sulfonamide Coupling:

    • Reaction temperature: 0–25 °C
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Reaction time: 2–6 hours
    • Yield: Typically 70–85% for sulfonamide intermediate
  • Hydrolysis of Esters (if used):

    • Conditions: Aqueous NaOH or HCl reflux
    • Time: 4–12 hours
    • Yield: 80–95% conversion to free acid
  • Purification:

    • Reverse-phase HPLC or recrystallization from suitable solvents (e.g., ethyl acetate/hexane)
    • Final purity >98% confirmed by NMR and HPLC

Research Findings and Optimization

  • The stereochemistry at the α-carbon is critical for biological activity; thus, chiral resolution or use of enantiomerically pure starting materials is common.
  • The trifluoromethyl group on the sulfonyl phenyl ring enhances the compound’s lipophilicity and metabolic stability, influencing reaction conditions to avoid side reactions such as defluorination.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of sulfonyl chloride and side reactions.
  • Alternative coupling agents (e.g., sulfonyl imidazoles) have been explored to improve yields and reduce by-products but sulfonyl chlorides remain the standard reagent.
  • Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are employed to monitor reaction progress and confirm product identity and purity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material DL- or L-phenylalanine or ester derivatives Commercially available
Sulfonylating agent 3-(trifluoromethyl)benzenesulfonyl chloride Prepared or purchased
Solvent Dichloromethane, THF Anhydrous
Base Triethylamine, pyridine Neutralizes HCl
Temperature 0–25 °C Controls reaction rate
Reaction time 2–6 hours For sulfonamide formation
Hydrolysis Aqueous NaOH or HCl reflux Converts esters to acid
Purification Recrystallization, HPLC Ensures >98% purity
Yield 70–85% (coupling), 80–95% (hydrolysis) Overall good efficiency

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related trifluoromethyl- and sulfonamide-containing propanoic acid derivatives (Table 1).

Table 1: Structural Comparison of Target Compound with Analogues
Compound Name Molecular Formula Molecular Weight Substituents at Position 2 Substituents at Position 3 Key Functional Groups
Target Compound C₁₆H₁₄F₃NO₄S 373.35 Sulfonylamino-(3-TFMPh) Phenyl Sulfonamide, Carboxyl
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 Amino 3-TFMPh Amino, Carboxyl
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid C₁₁H₁₁F₃O₂ 232.20 Methyl 3-TFMPh Carboxyl
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid C₁₅H₁₄ClNO₄S 339.79 Sulfonylamino-(4'-chloro-biphenyl) None Sulfonamide, Carboxyl
Key Observations:

Positional Substitution: The target compound’s 3-phenyl group distinguishes it from ’s biphenyl-sulfonamide analogue, which lacks a substituent at position 3 .

Functional Groups :

  • The sulfonamide group in the target and ’s compound contrasts with the methyl group in , which reduces hydrogen-bonding capacity .
  • The trifluoromethyl group in the target and increases lipophilicity compared to ’s chloro-biphenyl substituent .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) pKa (Carboxyl)
Target Compound 373.35 3.2 0.12 2.8
3-Amino-3-[3-TFMPh]propanoic acid 233.19 1.9 1.5 3.1
2-Methyl-2-[3-TFMPh]propanoic acid 232.20 2.8 0.3 2.7
’s biphenyl derivative 339.79 3.5 0.08 2.5
Key Observations:
  • The target’s higher molecular weight (373 vs. 232–340 g/mol) suggests reduced membrane permeability but improved target affinity .
  • The sulfonamide group lowers LogP (3.2) compared to ’s chloro-biphenyl analogue (LogP 3.5), indicating moderated lipophilicity .
  • Water solubility is lowest in the target (0.12 mg/mL) due to its bulkier structure, whereas the amino-substituted analogue () exhibits higher solubility (1.5 mg/mL) .

Biological Activity

3-Phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid (CAS: 250714-63-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, along with relevant research findings.

The compound's molecular formula is C16H14F3NO4SC_{16}H_{14}F_3NO_4S, with a molar mass of 373.35 g/mol. Its physical properties include:

PropertyValue
Density1.423 ± 0.06 g/cm³
Melting Point140-142 °C
Boiling Point512.3 ± 60.0 °C
pKa3.18 ± 0.10
Storage ConditionRoom Temperature
Hazard SymbolsXi - Irritant

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some trifluoromethyl-substituted compounds against MRSA strains .

Case Study: Antimicrobial Efficacy

In a comparative study, several trifluoromethyl derivatives were tested against Staphylococcus aureus and Enterococcus faecalis biofilms, demonstrating potent antibiofilm properties with minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it was tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values lower than the reference drug Doxorubicin, suggesting promising anticancer activity.

Table: IC50 Values of Related Compounds

Compound IDCell LineIC50 Value (µM)Reference Drug IC50 (Doxorubicin)
Compound 7PACA244.452.1
Compound 8PACA222.452.1
Compound 9HCT11617.852.1

The down-regulation of key genes involved in cancer progression, such as EGFR, KRAS, BRCA1, and TP53, was observed in treated cells, indicating a potential mechanism of action for the anticancer effects .

Molecular docking studies have provided insights into the interaction of these compounds with target proteins involved in bacterial resistance and cancer cell proliferation. The promising inhibition of enzymes such as enoyl reductase from Escherichia coli and human Son of sevenless homolog 1 (SOS1) highlights the therapeutic potential of trifluoromethyl-substituted compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of an intermediate amine. A two-step approach is often employed:

Sulfonamide formation : React 3-phenyl-2-aminopropanoic acid with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Control temperature (0–5°C) to minimize side reactions .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Key considerations : Optimize stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to maximize yield (>75%) .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Analytical techniques :

  • NMR : Confirm the presence of the sulfonylamino group via 1H^1H-NMR (δ 3.1–3.3 ppm for CH2_2, δ 7.2–8.1 ppm for aromatic protons) and 19F^{19}F-NMR (δ -60 to -65 ppm for CF3_3) .
  • Mass spectrometry : ESI-MS should show [M-H]^- at m/z 414.1 (calculated for C16_{16}H13_{13}F3_3NO4_4S) .
  • FT-IR : Look for sulfonamide S=O stretches at 1320–1350 cm1^{-1} and 1150–1170 cm1^{-1} .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. The trifluoromethyl group may enhance target binding via hydrophobic interactions .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with control compounds lacking the sulfonylamino group .
    • Pharmacokinetics : Assess logP (predicted ~2.8 via ChemDraw) to estimate membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation be addressed to avoid N- vs. O-sulfonation?

  • Strategies :

  • Protecting groups : Temporarily block the carboxylic acid with a methyl ester during sulfonylation, then hydrolyze it post-reaction .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor sulfonamide formation over ester side reactions .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation, reducing reaction time and byproducts .

Q. How do structural modifications (e.g., replacing trifluoromethyl with methoxy) affect biological activity?

  • SAR insights :

  • Lipophilicity : The CF3_3 group increases logP by ~1.5 units compared to methoxy, enhancing blood-brain barrier penetration in neuropharmacology studies .
  • Bioactivity : In antiviral assays, CF3_3-containing analogs show 10-fold lower EC50_{50} than methoxy derivatives due to stronger hydrophobic binding pockets .
    • Experimental design : Synthesize analogs (e.g., 3-phenyl-2-[[3-methoxyphenyl]sulfonylamino]propanoic acid) and compare bioactivity profiles in parallel assays .

Q. How should contradictory data in solubility studies (e.g., DMSO vs. aqueous buffer) be resolved?

  • Troubleshooting :

  • Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers (pH 7.4), which may artificially reduce apparent solubility. Use 0.1% Tween-80 to stabilize dispersions .
  • Solvent pre-saturation : Pre-saturate buffers with the compound to avoid underestimation. Measure solubility via UV-Vis at λmax_{\text{max}} ~260 nm .
    • Data interpretation : Report both kinetic (short-term) and equilibrium solubility, as CF3_3-substituted compounds often exhibit slow dissolution kinetics .

Q. What computational methods are suitable for predicting binding modes of this compound with protein targets?

  • Modeling workflow :

Docking : Use AutoDock Vina with the sulfonylamino group as a flexible hinge. The CF3_3 moiety often occupies hydrophobic subpockets in kinases .

MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted poses. Analyze hydrogen bonds between the sulfonamide NH and catalytic residues (e.g., Asp831 in EGFR) .

  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.